Isoproterenone
Overview
Description
Isoproterenone, also known as Isoproterenol or Isoprenaline, is a medication used for the treatment of bradycardia (slow heart rate), heart block, and rarely for asthma . It is a non-selective β adrenoceptor agonist . It is a white to almost white crystalline powder . It is freely soluble in water, sparingly soluble in ethanol, and practically insoluble in methylene chloride, in chloroform, and in ether .
Synthesis Analysis
One unknown impurity (Imp-II) during the analysis of laboratory batches of isoproterenol hydrochloride was detected in the level ranging from 0.04% to 0.12% by high performance liquid chromatography with UV detection . The unknown impurity structure was proposed as 4- [2- (propan-2-ylamino)ethyl]benzene-1,2-diol (Imp-II) using the liquid chromatography–mass spectrophotometry (LC–MS) analysis .
Molecular Structure Analysis
The linear formula of Isoproterenone is 3,4- (HO)2C6H3CH (OH)CH2NHCH (CH3)2·HCl . The molecular weight is 247.72 .
Chemical Reactions Analysis
During the analysis of laboratory batches of isoproterenol hydrochloride, an unknown impurity (Imp-II) was detected in the level ranging from 0.04% to 0.12% by high performance liquid chromatography with UV detection . The unknown impurity structure was proposed as 4- [2- (propan-2-ylamino)ethyl]benzene-1,2-diol (Imp-II) using the liquid chromatography–mass spectrophotometry (LC–MS) analysis .
Physical And Chemical Properties Analysis
Isoproterenone is a white to almost white crystalline powder . It is freely soluble in water, sparingly soluble in ethanol, and practically insoluble in methylene chloride, in chloroform, and in ether .
Scientific Research Applications
Cardiac Research
Isoproterenol (Iso) has been a valuable tool in cardiac research, particularly in the induction of cardiac hypertrophy and fibrosis. Studies have compared its effects with other β-adrenergic agents like dobutamine (Dob), revealing that Iso can significantly increase cardiac wet weights, fibrosis, and affect cardiac function (Anderson, Moore, & Larson, 2008). Another study demonstrated that Iso-induced myocardial injury in mice leads to diastolic dysfunction with hypertrophy of surviving myocytes and an increase in myocardial fibrosis (Brooks & Conrad, 2009).
Neurological Research
Iso has been studied for its effects on NMDA currents in rat amygdalar neurons. It selectively enhances NMDA currents, which suggests its significant role in synaptic plasticity (Huang, Lin, & Gean, 1998).
Electrophysiology
Research on isolated Purkinje fibers of sheep hearts shows that Iso affects resting and action potentials, automaticity, and conduction velocity. It causes depolarization leading to repetitive discharge, indicating its impact on cardiac electrophysiology (Kassebaum & Van Dyke, 1966).
Cell Biology
Iso acts as a stimulator of DNA synthesis in rat salivary gland cells. This suggests that Iso can have direct effects on cellular functions, which could be relevant in understanding its broader biological impacts (Kreider, 1970).
Heart Failure Models
Iso is widely used in creating heart failure models in mice. It serves as a nonselective beta-adrenergic agonist, useful for inducing stress-induced cardiomyopathy or advanced heart failure in experimental studies (Chang, Ren, Rau, & Wang, 2018).
Analytical Chemistry
In analytical chemistry, Iso is quantified using modified electrochemical sensors. Studies have demonstrated efficient Iso oxidation, indicating its significance in the detection and analysis of catecholamine-based drugs (Ebrahimi & Beitollahi, 2021).
Future Directions
Research on Isoproterenone is ongoing, with studies examining its effects on the hearts of mice . Other research is exploring new agents targeting novel mechanisms for improving cardiac function . These current novel approaches to improving cardiac function provide the hope that such agents may soon be available .
properties
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(propan-2-ylamino)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8/h3-5,7,12-14H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQMIYWSZZTXEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(=O)C1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90153099 | |
Record name | Acetophenone, 3',4'-dihydroxy-2-(isopropylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90153099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoproterenone | |
CAS RN |
121-28-8 | |
Record name | 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoproterenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoproterenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163353 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetophenone, 3',4'-dihydroxy-2-(isopropylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90153099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3,4-dihydroxyphenyl)-2-[(1-methylethyl)amino]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.056 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROTERENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/299T6A9WRP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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